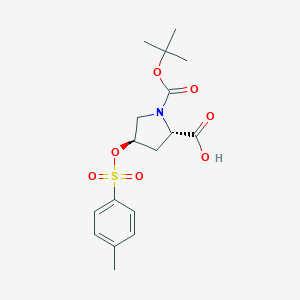

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid

Beschreibung

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative widely employed as an intermediate in organic synthesis, particularly in pharmaceutical research. Its structure features a tert-butoxycarbonyl (Boc) protecting group at the N1 position, a tosyloxy (p-toluenesulfonyloxy) group at the C4 position, and a carboxylic acid at C2. The stereochemistry (2S,4R) ensures specific reactivity and binding properties, making it valuable in constructing protease inhibitors, PROTACs (PROteolysis-TArgeting Chimeras), and other bioactive molecules .

Key Synthetic Route:

The compound is synthesized via hydrolysis of a proline-derived precursor (e.g., compound 22 in ) using LiOH·H₂O in tetrahydrofuran/water, followed by acidification and extraction. The tosyloxy group serves as a leaving group, enabling subsequent nucleophilic substitutions in downstream reactions .

Eigenschaften

IUPAC Name |

(2S,4R)-4-(4-methylphenyl)sulfonyloxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO7S/c1-11-5-7-13(8-6-11)26(22,23)25-12-9-14(15(19)20)18(10-12)16(21)24-17(2,3)4/h5-8,12,14H,9-10H2,1-4H3,(H,19,20)/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMXTCRKGOQHCO-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

-

Substrate : 6,950 g (17.4 mol) of methyl ester precursor.

-

Base : LiOH (875 g, 20.8 mol) in water.

-

Solvent : Methanol (70 L).

-

Temperature : 0–20°C, stirred for 4–6 hours.

The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions cleave the methyl ester to yield the carboxylic acid. The tert-butoxycarbonyl (Boc) and tosyl (Ts) groups remain intact due to their stability under basic conditions.

Workup and Yield

After neutralization with HCl, the product is extracted into ethyl acetate, dried over MgSO₄, and concentrated. The crude material is recrystallized from methanol/water to afford 5,175 g (85% yield) of the title compound.

Tosylation of 4-Hydroxypyrrolidine Intermediates

An alternative approach involves introducing the tosyl group at the 4-position of a Boc-protected hydroxypyrrolidine precursor. This method is detailed in protocols for radiosynthesis of fluorinated proline analogs.

Stepwise Synthesis

-

Synthesis of Di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

-

Tosylation with p-Toluenesulfonyl Chloride

Key Considerations

-

Stereochemical Integrity : The (2S,4R) configuration is preserved due to the SN2 mechanism during tosylation, which inverts the configuration at C4. However, the rigid pyrrolidine ring minimizes epimerization.

-

Purification : Flash chromatography with 20% ethyl acetate in hexane effectively separates the tosylated product from unreacted starting material.

Alternative Protecting Group Strategies

Patent literature describes variations using acetyl, trimethylsilyl (TMS), and benzyloxycarbonyl (Cbz) groups, though Boc remains preferred for its stability and ease of removal.

Example: Acetyl-Protected Intermediate

-

Substrate : (2S,4S)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine.

-

Reaction : Hydrolysis with LiOH in THF/water.

Comparative Analysis of Methods

Analytical Validation

Industrial-Scale Considerations

The hydrolysis method is favored for large-scale production due to shorter reaction times and simpler workup. However, the tosylation route offers flexibility for introducing radiolabels (e.g., ¹⁸F) in preclinical imaging agents .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The tosyloxy group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions. For example, using sodium azide would yield an azido derivative, while using a primary amine would yield an amine derivative.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its molecular formula and a molecular weight of approximately 287.33 g/mol. It features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a tosyl (tosyloxy) group, which are crucial for its reactivity and stability in various chemical reactions.

Medicinal Chemistry

Antiviral and Anticancer Activities

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit promising antiviral and anticancer properties. For instance, the introduction of the tosyl group can enhance the compound's ability to interact with biological targets, potentially leading to the development of new therapeutic agents against viral infections and cancerous cells .

Peptide Synthesis

The Boc group serves as a protective moiety that allows for selective reactions during peptide synthesis. This compound can be used to synthesize modified peptides that may have enhanced biological activity or stability compared to their natural counterparts .

Organic Synthesis

Building Block for Complex Molecules

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid acts as an important intermediate in the synthesis of various biologically active compounds. Its structural features facilitate reactions such as nucleophilic substitutions and coupling reactions, making it a versatile building block in organic synthesis .

Stereoselective Synthesis

The chiral nature of this compound allows for stereoselective synthesis processes, which are crucial in the production of pharmaceuticals where chirality can significantly affect drug efficacy and safety profiles. The ability to manipulate the stereochemistry during synthesis opens avenues for creating more effective drugs with fewer side effects .

Case Study 1: Antiviral Compound Development

A study published in 2023 explored the modification of this compound derivatives to enhance their antiviral properties against specific viral strains. The modifications led to compounds with improved efficacy in inhibiting viral replication in vitro, showcasing the potential for developing new antiviral therapies based on this scaffold .

Case Study 2: Synthesis of Peptide Analogs

In another research effort, scientists utilized this compound to synthesize peptide analogs that demonstrated enhanced binding affinity to target receptors involved in cancer progression. The incorporation of the tosyl group allowed for selective modifications at specific sites on the peptide backbone, resulting in analogs with improved biological activity .

Wirkmechanismus

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid primarily involves its reactivity as a protected amino acid derivative. The compound can participate in various chemical reactions, such as nucleophilic substitution and deprotection, which are crucial for the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations at the C4 Position

The C4 substituent significantly influences reactivity, solubility, and biological activity. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison of C4-Substituted Analogs

Key Findings from Comparative Studies

Reactivity :

- Tosyloxy vs. Mesyloxy : Tosyloxy (p-toluenesulfonyl) groups (target compound) exhibit slower leaving kinetics than mesyloxy (methanesulfonyl) groups (), favoring controlled substitutions in multi-step syntheses .

- Propargyloxy : The alkyne in 78 enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation strategies .

Solubility and Stability :

- Fluorinated Derivatives (e.g., 4-fluoro, 3-fluorobenzyl): Fluorine atoms enhance lipid solubility and resistance to oxidative metabolism, making them preferred in CNS drug design .

- Aryl vs. Alkyl Substituents : Aryl groups (e.g., 4-chlorobenzyl) increase hydrophobicity, improving membrane permeability but reducing aqueous solubility .

Stereochemical Impact :

- (2S,4R) Configuration : Ensures compatibility with enzymatic binding pockets. For example, the (2S,4R)-4-fluoro analog () mimics natural proline in protease inhibitors .

- Enantiomer Separation : Derivatives like 4-((4-vinylbenzyl)oxy) () show negligible self-disproportionation of enantiomers (SDE), simplifying chiral purification .

Safety Profiles :

- Tosyloxy vs. Methoxy : Tosyloxy-containing compounds may pose higher toxicity risks (e.g., respiratory irritation) compared to ethers like 4-methoxy () .

Biologische Aktivität

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features contribute to its biological activities, making it a valuable building block for various pharmaceuticals. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₀H₁₅NO₅S

- Molecular Weight : 255.30 g/mol

- CAS Number : 87691-27-8

The presence of the tert-butoxycarbonyl (Boc) group and the tosylate moiety enhances its reactivity and solubility, which are critical for its biological interactions.

- Enzyme Inhibition : The tosylate group is known to interact with various enzymes, potentially acting as an inhibitor in biochemical pathways. Studies have shown that similar compounds can modulate enzyme activity through reversible or irreversible binding mechanisms.

- Receptor Interaction : Compounds with pyrrolidine structures often exhibit affinity for neurotransmitter receptors, influencing neurological pathways. This property is crucial for developing drugs targeting central nervous system disorders.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for developing new antibiotics.

Case Studies

- Synthesis and Biological Evaluation : A study synthesized multiple stereoisomers of related pyrrolidine derivatives to evaluate their biological activities. The results indicated that specific configurations exhibited enhanced inhibitory effects against certain enzymes involved in metabolic pathways .

- Anticancer Activity : Research has demonstrated that pyrrolidine-based compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, a related compound was shown to inhibit tumor growth in xenograft models by inducing cell cycle arrest .

- Neuroprotective Effects : Another study explored the neuroprotective potential of pyrrolidine derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, providing a basis for their use in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Reversible binding | |

| Antimicrobial | Bactericidal effects | |

| Anticancer | Induction of apoptosis | |

| Neuroprotection | Reduction of oxidative stress |

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches have been employed to achieve more efficient production methods while minimizing environmental impact .

Additionally, ongoing research aims to elucidate the structure-activity relationship (SAR) of this compound and its derivatives. Understanding how modifications to the molecular structure affect biological activity is crucial for drug development processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing (2S,4R)-1-(tert-butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves introducing the tosyloxy group at the 4-position of a Boc-protected pyrrolidine scaffold. Key steps include:

- Hydrolysis : Use LiOH in THF/water for Boc deprotection while maintaining stereochemical integrity .

- Tosylation : React the hydroxyl intermediate with tosyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere, using a base like triethylamine to scavenge HCl .

- Purification : Column chromatography with gradients of ethyl acetate and pentane (10–40%) effectively isolates the product .

Q. How can researchers ensure stereochemical purity during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use Boc protection to stabilize the pyrrolidine ring and prevent racemization during tosylation .

- Chromatographic Separation : Employ chiral stationary phases or optimize solvent ratios (e.g., hexane:isopropanol) to resolve (2S,4R) from (2S,4S) diastereomers .

- Monitoring : Validate purity via polarimetry or chiral HPLC, referencing retention times of known stereoisomers .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to mitigate respiratory irritation (H335) and prevent inhalation of airborne particles .

- Storage : Keep tightly sealed in a cool, dry environment (<4°C) to avoid decomposition .

Advanced Research Questions

Q. How does the tosyloxy group influence nucleophilic substitution reactions compared to other leaving groups?

- Methodological Answer :

- Reactivity : The tosyloxy group’s strong electron-withdrawing nature enhances leaving-group ability, facilitating SN2 reactions with amines or thiols. Compare with fluoro (weaker leaving group) or mesyloxy (similar reactivity) by tracking reaction rates via LCMS .

- Steric Effects : Monitor substitution outcomes (e.g., retention vs. inversion) using X-ray crystallography or NOESY NMR to assess steric hindrance from the tosyl group .

Q. How can researchers address low yields in Boc deprotection steps?

- Methodological Answer :

- Acid Selection : Replace HCl with trifluoroacetic acid (TFA) in DCM for milder Boc removal, minimizing side reactions .

- Temperature Control : Perform hydrolysis at 0°C to prevent epimerization at the 4-position .

- Workup Optimization : Acidify to pH 4 post-reaction to precipitate the product, improving recovery .

Q. What strategies improve solubility for coupling reactions in non-polar solvents?

- Methodological Answer :

- Solvent Screening : Test dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO) to dissolve the compound before adding to reactions in toluene or THF .

- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester using diazomethane, then cleave with LiOH post-coupling .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for similar compounds?

- Methodological Answer :

- Variable Identification : Compare reaction conditions (e.g., catalysts, solvents). For example, LiOH hydrolysis (94% yield ) vs. NaOH (lower yields due to incomplete deprotection).

- Scale Effects : Pilot small-scale reactions (<1 mmol) to optimize parameters (e.g., stoichiometry, reaction time) before scaling up .

- Analytical Validation : Use quantitative NMR or LCMS to confirm yields independently, ensuring no co-eluting impurities skew results .

Methodological Tables

Table 1 : Comparison of Leaving Groups in Nucleophilic Substitution

| Leaving Group | Reactivity (SN2) | Steric Hindrance | Common Applications |

|---|---|---|---|

| Tosyloxy | High | Moderate | Amine alkylation |

| Fluoro | Low | Low | Fluorinated analogs |

| Mesyloxy | High | Low | Sulfonate synthesis |

Table 2 : Solubility of Derivatives in Common Solvents

| Derivative | Solubility in MeOH | Solubility in THF | Solubility in DCM |

|---|---|---|---|

| Tosyloxy (target compound) | Moderate | High | Low |

| 4-Fluoro analog | High | Moderate | High |

| 4-Chlorobenzyl substituted | Low | High | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.